molecular formula C9H8N2O2 B2583975 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1398584-50-3

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2583975
CAS No.: 1398584-50-3
M. Wt: 176.175
InChI Key: GELYDKXMSHXTOJ-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1398584-50-3) is a high-value bicyclic heterocyclic compound used extensively as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 9 H 8 N 2 O 2 and a molecular weight of 176.17 g/mol, belongs to the pyrazolopyridine family, a class of scaffolds recognized for their wide range of pharmacological activities [ 1 ]. The molecule features a carboxylic acid functional group at the 2-position and a methyl group at the 3-position, providing versatile handles for further synthetic modification and derivatization via coupling reactions, amide bond formation, and esterification. Its specific density is predicted to be 1.35±0.1 g/cm 3 [ 1 ]. As a privileged structure in drug design, the pyrazolo[1,5-a]pyridine core, and related pyrazolo[1,5-a]pyrimidines, are frequently employed in the development of potent, selective enzyme inhibitors [ 4 ][ 7 ]. Research into analogous structures has demonstrated significant potential in targeting key biological pathways, including the development of PI3Kδ inhibitors for treating inflammatory and autoimmune diseases such as asthma and COPD [ 4 ]. Furthermore, such fused bicyclic scaffolds have been investigated as candidates for a diverse array of therapeutic applications, including use as antiviral, anticancer, and antifungal agents, underscoring the research value of this chemical series [ 7 ]. This reagent is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request specific batch documentation for their quality assurance protocols.

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-7-4-2-3-5-11(7)10-8(6)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELYDKXMSHXTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2N=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398584-50-3
Record name 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolopyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The carboxylic acid derivative is often obtained via hydrolysis of its ester precursor. For example:

text
Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate → 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Conditions :

  • Base : NaOH (aqueous or ethanol)

  • Acidification : HCl (pH = 1)

  • Yield : Up to 97%

A representative procedure involves refluxing the ester in 40% aqueous NaOH, followed by acidification with HCl .

Amidation Reactions

The carboxylic acid group undergoes amidation with primary amines to form bioactive derivatives. For instance:

text
This compound + Amine → Pyrazolo[1,5-a]pyridine-2-carboxamide

Method :

  • Use coupling agents (e.g., EDCI/HOBt) in DMF .

  • Applications : Antitubercular PPAs (pyrazolo[1,5-a]pyridine-3-carboxamides) show MIC values <0.002 μg/mL against Mtb H37Rv .

Electrophilic Fluorination

While not directly reported for the 2-carboxylic acid derivative, methyl pyrazolo[1,5-a]pyridine-3-carboxylates undergo fluorination with Selectfluor:

SubstrateProductYield (%)
Methyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate3-Fluoro-2-phenylpyrazolo[1,5-a]pyridine48–55

The reaction proceeds via a σ-complex intermediate . Similar reactivity may occur at the 2-position with appropriate directing groups.

Functionalization via Cyclization

Cyclization reactions with cyclic β-diketones (5a,b ) yield fused heterocycles (e.g., pyrido[1,2-b]indazoles) :

SubstrateProductYield (%)
1a + Cyclohexane-1,3-dione (5a )Pyrido[1,2-b]indazole (6a )82

Conditions : Acetic acid (6 equiv), O₂ atmosphere, 130 °C .

Decarboxylation and Side Reactions

Under acidic or thermal conditions, decarboxylation may occur, though direct evidence is limited. Competing side reactions include:

  • Formation of triazolo[1,5-a]pyridines when excess acetic acid is used .

  • Dehydration/cyclization of intermediates prior to oxidation .

Scientific Research Applications

Pharmacological Properties

Cardiovascular Effects
Research has shown that derivatives of pyrazolo[1,5-a]pyridine, including 3-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, exhibit notable pharmacological properties such as hypotensive effects and coronary vasodilation. In studies involving spontaneous hypertensive rats, these compounds demonstrated a marked decrease in blood pressure and increased coronary flow in isolated guinea pig hearts . The mechanisms appear to involve smooth muscle relaxation and modulation of nitric oxide pathways, which are crucial for cardiovascular health.

Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Certain pyrazolo[1,5-a]pyridine derivatives have shown activity against various cancer cell lines by inhibiting key protein kinases involved in tumor growth and metastasis. For instance, compounds targeting AXL and c-MET kinases have been associated with reduced tumor proliferation and enhanced apoptosis in cancer models .

Synthetic Utility

Catalytic Applications
this compound serves as an effective catalyst in organic synthesis. It has been utilized in the rapid multi-component synthesis of complex heterocycles such as pyrazolo[3,4-b]quinolinones. The use of this compound as a catalyst facilitates reactions under mild conditions with high yields (84–98%), showcasing its efficiency in green chemistry applications .

Case Studies

Study Focus Findings
Study 1Cardiovascular EffectsDemonstrated significant hypotensive action and coronary dilation in hypertensive rat models.
Study 2Anticancer ActivityShowed inhibition of AXL and c-MET kinases leading to reduced proliferation in cancer cell lines.
Study 3Synthetic ApplicationsUtilized as a catalyst for synthesizing pyrazolo[3,4-b]quinolinones with high efficiency.

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid
  • Molecular formula : C₉H₈N₂O₂ (same as 3-methyl isomer).
  • Key difference : Methyl substitution at the 4-position instead of 3. Positional isomerism can significantly alter electronic properties and intermolecular interactions. For example, the 3-methyl group may sterically hinder electrophilic substitution reactions compared to the 4-isomer .
Pyrazolo[1,5-a]pyridine-2-carboxylic Acid (Parent Compound)
  • Molecular formula : C₈H₆N₂O₂.
  • Molecular weight : 162.15 g/mol .
  • Synthesis: Produced via cycloaddition of 1-aminopyridinium iodide with dimethyl acetylenedicarboxylate, followed by acidic hydrolysis (yield: 78.6%) .
  • The carboxylic acid pKa is likely lower in the parent compound due to the lack of an electron-donating methyl group .

Halogenated Derivatives

3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
  • Molecular formula : C₈H₅BrN₂O₂.
  • Molecular weight : 241.05 g/mol .
  • Synthesis : Achieved via iodination of methyl pyrazolo[1,5-a]pyridine-2-carboxylate using N-iodosuccinimide (yield: 84.11%) .
  • Comparison : Bromine’s electron-withdrawing nature increases the acidity of the carboxylic acid group compared to the methyl-substituted analog. This derivative is valuable in cross-coupling reactions for drug discovery .
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid
  • Molecular formula : C₇H₄BrN₂O₂.
  • Applications : Used in radiolabeling and as a precursor for kinase inhibitors. The bromine at the 7-position may enhance binding affinity in medicinal chemistry applications .

Ester and Dicarboxylate Derivatives

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
  • Molecular formula : C₁₀H₁₀N₂O₂.
  • Molecular weight : 190.20 g/mol .
  • Synthesis: Esterification of the parent carboxylic acid with ethanol under acidic conditions (yield: 81.38%) .
  • Comparison : The ethyl ester derivative improves lipophilicity, making it more suitable for cell permeability studies in pharmacology .
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid
  • Molecular formula : C₉H₆N₂O₄.
  • Synthesis : Derived from dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate via hydrolysis .
  • Applications : The dicarboxylic acid structure enhances metal-chelating properties, useful in catalysis or materials science .

Table: Comparative Properties of Key Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield (%) Applications
3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid C₉H₈N₂O₂ 176.17 3-CH₃ N/A Pharmaceutical intermediates
Pyrazolo[1,5-a]pyridine-2-carboxylic acid (parent) C₈H₆N₂O₂ 162.15 None 78.6 Ligand synthesis
3-Bromo derivative C₈H₅BrN₂O₂ 241.05 3-Br 84.11 Cross-coupling reactions
Ethyl ester C₁₀H₁₀N₂O₂ 190.20 2-COOEt 81.38 Drug delivery systems
2,3-Dicarboxylic acid C₉H₆N₂O₄ 206.16 2,3-COOH 43.39 Metal chelation

Biological Activity

3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazolo-pyridine core which is known for its ability to interact with various biological targets. The presence of the carboxylic acid group enhances its solubility and potential bioactivity. The compound can be represented as follows:

C8H8N4O2\text{C}_8\text{H}_8\text{N}_4\text{O}_2
PropertyValue
Molecular Weight180.18 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO, water

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 3-methyl derivatives, exhibit notable antimicrobial properties. A study highlighted that certain pyrazolo derivatives demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity towards mammalian cells . The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.002 μg/mL.

Antitumor Activity

The compound's structural characteristics contribute to its antitumor efficacy. Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have indicated that certain pyrazole derivatives can effectively target BRAF(V600E) and EGFR pathways, which are critical in tumorigenesis . In vitro tests demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapeutics like doxorubicin .

Inhibition of Protein Kinases

This compound has also been investigated for its ability to inhibit specific protein kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth and differentiation. Selective inhibition of these kinases could lead to therapeutic benefits in diseases characterized by aberrant kinase activity, including various cancers .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo derivatives has been documented in several studies. The modulation of inflammatory pathways through the inhibition of PI3Kδ has been particularly noted, suggesting that these compounds could be beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrazole ring can significantly influence potency and selectivity against biological targets.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Substituents on Pyrazole RingEnhanced antitumor activity
Carboxylic Acid GroupImproved solubility and bioavailability
Alkyl SubstituentsAltered selectivity towards kinases

Case Study 1: Antitubercular Activity

A recent study synthesized a series of pyrazolo[1,5-a]pyridine derivatives aimed at combating drug-resistant Mtb. Compound 6j exhibited excellent in vitro potency against both drug-susceptible and resistant strains with favorable pharmacokinetic profiles, including good oral bioavailability (41%) and a half-life of 5.1 hours in rat models .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that certain pyrazole derivatives possess synergistic effects when combined with doxorubicin. The combination treatment showed enhanced cytotoxicity compared to doxorubicin alone, particularly in the MDA-MB-231 cell line, indicating the potential for improved therapeutic strategies using these compounds .

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